An In-depth Technical Guide to (2-Methyloxazol-5-yl)methanol (CAS: 1065073-48-4)
An In-depth Technical Guide to (2-Methyloxazol-5-yl)methanol (CAS: 1065073-48-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
(2-Methyloxazol-5-yl)methanol, a key heterocyclic building block, holds significant potential in the landscape of modern medicinal chemistry. Its unique structural motif, featuring a 2,5-disubstituted oxazole ring with reactive methyl and hydroxymethyl functionalities, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of (2-methyloxazol-5-yl)methanol, from its fundamental properties and synthesis to its applications in drug discovery, empowering researchers to harness its full potential in the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
(2-Methyloxazol-5-yl)methanol is a liquid at room temperature with the molecular formula C₅H₇NO₂ and a molecular weight of 113.12 g/mol .[1] Its structure is characterized by a five-membered oxazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position.
| Property | Value | Reference(s) |
| CAS Number | 1065073-48-4 | [1] |
| Molecular Formula | C₅H₇NO₂ | [1] |
| Molecular Weight | 113.12 g/mol | [1] |
| Physical State | Liquid | [1] |
| Purity | Typically ≥97% | [1] |
Structural Diagram:
Caption: Chemical structure of (2-Methyloxazol-5-yl)methanol.
Synthesis and Manufacturing
The synthesis of 2,5-disubstituted oxazoles is a well-established field in organic chemistry. While a specific, publicly available, detailed experimental protocol for the direct synthesis of (2-Methyloxazol-5-yl)methanol is not readily found in the literature, a plausible and efficient route can be designed based on the renowned Van Leusen oxazole synthesis.[2][3][4][5] This powerful reaction allows for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).
Proposed Synthetic Pathway:
A logical approach involves the reaction of a protected hydroxyacetaldehyde derivative with TosMIC, followed by deprotection.
Caption: A plausible synthetic route to (2-Methyloxazol-5-yl)methanol.
Detailed Hypothetical Protocol (Based on the Van Leusen Reaction):
This protocol is a scientifically informed projection based on established methodologies for the synthesis of similar oxazole derivatives.[2][6][7]
Step 1: Preparation of a Protected Hydroxyacetaldehyde
To prevent unwanted side reactions with the hydroxyl group, a suitable protecting group, such as a benzyl ether, would be employed. 2-(Benzyloxy)acetaldehyde can be prepared from 2-bromoethanol via benzylation followed by oxidation.
Step 2: Van Leusen Oxazole Synthesis
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To a solution of 2-(benzyloxy)acetaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.0 eq) in methanol, add potassium carbonate (2.0 eq).
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Stir the reaction mixture at reflux for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
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Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-((benzyloxy)methyl)-2-methyloxazole.
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Purify the crude product by flash column chromatography on silica gel.
Step 3: Deprotection
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Dissolve the purified 5-((benzyloxy)methyl)-2-methyloxazole in a suitable solvent such as ethanol.
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Add a catalytic amount of palladium on carbon (10 mol%).
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Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to afford (2-Methyloxazol-5-yl)methanol.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of (2-Methyloxazol-5-yl)methanol. While a comprehensive public spectral database for this specific compound is not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
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A singlet for the methyl protons (CH₃ ) at approximately 2.4-2.6 ppm.
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A singlet for the methylene protons (-CH₂ OH) at approximately 4.6-4.8 ppm.
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A singlet for the oxazole ring proton (-CH =) at approximately 6.8-7.0 ppm.
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A broad singlet for the hydroxyl proton (-OH ), the chemical shift of which will be concentration and solvent dependent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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A signal for the methyl carbon (C H₃) around 13-15 ppm.
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A signal for the methylene carbon (-C H₂OH) around 55-58 ppm.
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Signals for the oxazole ring carbons, with the C5 carbon (attached to the hydroxymethyl group) expected around 150-155 ppm, the C2 carbon (attached to the methyl group) around 160-165 ppm, and the C4 carbon around 120-125 ppm.
-
-
Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 113.
-
-
Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
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C-H stretching vibrations in the region of 2850-3000 cm⁻¹.
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C=N and C=C stretching vibrations of the oxazole ring in the region of 1500-1650 cm⁻¹.
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C-O stretching vibrations in the region of 1000-1250 cm⁻¹.
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Reactivity and Chemical Transformations
The chemical reactivity of (2-Methyloxazol-5-yl)methanol is primarily dictated by the hydroxymethyl group and the oxazole ring itself.
Reactions of the Hydroxymethyl Group:
The primary alcohol functionality of the hydroxymethyl group can undergo a variety of standard chemical transformations, providing a key handle for molecular elaboration.[8]
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Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents (e.g., manganese dioxide, PCC, Swern oxidation for the aldehyde; Jones reagent, KMnO₄ for the carboxylic acid).
-
Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.
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Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.[9]
Caption: Common transformations of the hydroxymethyl functionality.
Reactivity of the Oxazole Ring:
The oxazole ring is an electron-rich heterocycle, but its reactivity is influenced by the substituents. The 2-methyl and 5-hydroxymethyl groups will influence the regioselectivity of electrophilic substitution reactions.
Applications in Drug Discovery and Development
The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds.[10] (2-Methyloxazol-5-yl)methanol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Pharmacophore and Synthetic Intermediate:
The 2,5-disubstituted oxazole motif can act as a bioisostere for other functional groups, such as esters and amides, potentially improving the pharmacokinetic properties of a drug candidate. The hydroxymethyl group provides a convenient point of attachment for incorporating the oxazole moiety into larger molecules.
While a specific drug molecule in clinical use that is directly synthesized from (2-methyloxazol-5-yl)methanol is not prominently documented, the utility of this and closely related building blocks is evident in the patent literature for the synthesis of various kinase inhibitors and other therapeutic agents. For instance, substituted oxazoles are core components of compounds designed as potent antitubulin agents for cancer therapy.[11]
Illustrative Synthetic Application in Medicinal Chemistry:
The following represents a generalized workflow for the utilization of (2-methyloxazol-5-yl)methanol in the synthesis of a hypothetical drug candidate.
Caption: A generalized scheme for incorporating the (2-methyloxazol-5-yl)methyl moiety.
Safety and Handling
(2-Methyloxazol-5-yl)methanol should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(2-Methyloxazol-5-yl)methanol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not explicitly documented, synthesis based on established methodologies, coupled with the reactivity of its functional groups, makes it an attractive starting material for the creation of diverse molecular libraries. As the quest for novel therapeutics continues, the strategic application of such well-defined heterocyclic scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
- Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Lett.1972, 13 (23), 2369-2372.
-
Organic Chemistry Portal. Van Leusen Reaction. [Link]
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NROChemistry. Van Leusen Reaction. [Link]
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
- Shafer, C. M.; Molinski, T. F. General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Org. Lett.2000, 2 (25), 4113-4116.
-
National Institutes of Health. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. [Link]
-
Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
- Google Patents. 5-(hydroxymethyl) furan-2-carbaldehyde (hmf)
- Zhang, H. Z.; Zhao, Z. L.; Zhou, C. H. Recent advance in oxazole-based medicinal chemistry. Eur. J. Med. Chem.2018, 144, 444-492.
-
National Institutes of Health. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. [Link]
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